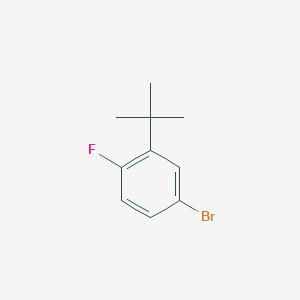
4-Bromo-2-(tert-butyl)-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(tert-butyl)-1-fluorobenzene is an organic compound with the molecular formula C10H12BrF. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are substituted with a tert-butyl group and a bromine atom, respectively, and the hydrogen atom at position 1 is substituted with a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-1-fluorobenzene typically involves the bromination and fluorination of tert-butylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where tert-butylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 4-bromo-tert-butylbenzene is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(tert-butyl)-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Products include 4-methoxy-2-(tert-butyl)-1-fluorobenzene.
Oxidation: Products include 4-bromo-2-(tert-butyl)-1-fluorobenzoic acid.
Reduction: Products include 2-(tert-butyl)-1-fluorobenzene.
Applications De Recherche Scientifique
4-Bromo-2-(tert-butyl)-1-fluorobenzene has several applications in scientific research:
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(tert-butyl)-1-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target molecules. The presence of the bromine and fluorine atoms enhances the compound’s ability to participate in halogen bonding, which can influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
- 4-Bromo-2,6-di-tert-butylphenol
- 4-Bromo-2-tert-butylaniline
Uniqueness
4-Bromo-2-(tert-butyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This combination of substituents allows for specific reactivity patterns and interactions that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C10H12BrF |
|---|---|
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
4-bromo-2-tert-butyl-1-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 |
Clé InChI |
RVQBJTCDBIAONK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate](/img/structure/B11755528.png)
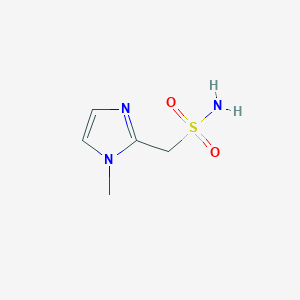
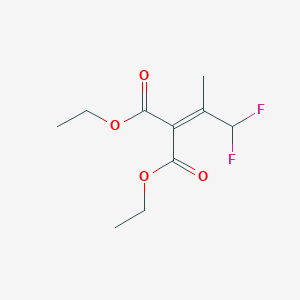
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755538.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755548.png)
![5'-Bromospiro[cyclohexane-1,3'-indole]](/img/structure/B11755554.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11755557.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
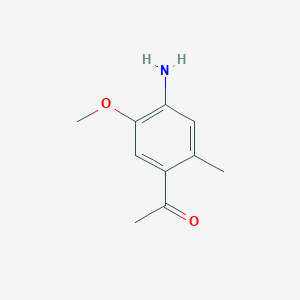
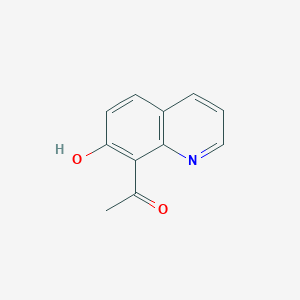
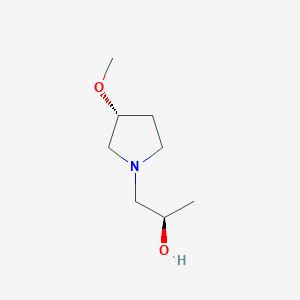
![5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11755597.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755605.png)
